![molecular formula C10H18N2O2 B12947145 2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)
2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid is an organic compound characterized by the presence of a bipyrrolidine moiety attached to an acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid typically involves the reaction of bipyrrolidine with a suitable acetic acid derivative. One common method is the nucleophilic substitution reaction where bipyrrolidine reacts with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bipyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The acetic acid group may also play a role in the compound’s solubility and reactivity, influencing its overall biological and chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar structure but lacks the bipyrrolidine moiety.
N-Methylpyrrolidine-2-carboxylic acid: Contains a methyl group instead of the bipyrrolidine moiety.
2-Pyrrolidinone: A lactam derivative with a similar core structure.
Uniqueness
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid is unique due to the presence of the bipyrrolidine moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)8-11-6-3-9(7-11)12-4-1-2-5-12/h9H,1-8H2,(H,13,14) |
Clave InChI |
NLZQEZLTYLEJCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2CCN(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)

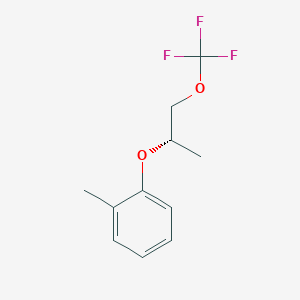
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
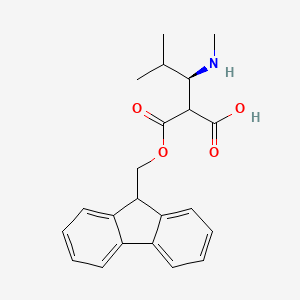

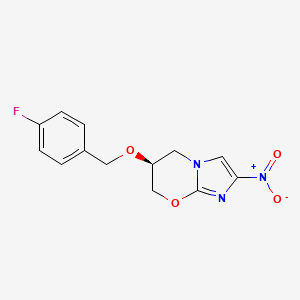

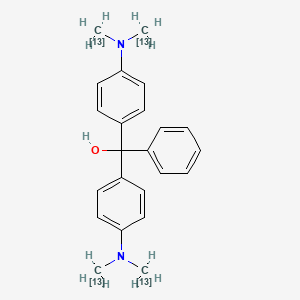
propanoic acid](/img/structure/B12947126.png)
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)
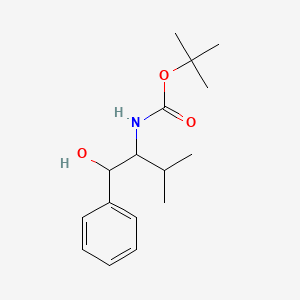

![(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)
